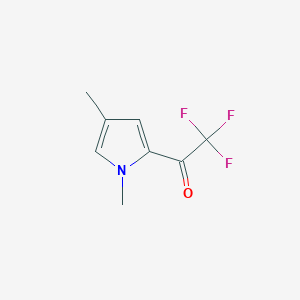
1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone is an organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a trifluoromethyl ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone typically involves the reaction of 1,4-dimethylpyrrole with a trifluoroacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- 1-(1,4-Dimethyl-1H-pyrrol-2-yl)ethan-1-one
- 1-(1,4-Dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanol
Uniqueness
1-(1,4-Dimethyl-1H-Pyrrol-2-Yl)-2,2,2-Trifluoroethanone is unique due to the presence of both dimethyl groups on the pyrrole ring and the trifluoromethyl ketone group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
特性
CAS番号 |
128887-06-9 |
|---|---|
分子式 |
C8H8F3NO |
分子量 |
191.15 g/mol |
IUPAC名 |
1-(1,4-dimethylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-6(12(2)4-5)7(13)8(9,10)11/h3-4H,1-2H3 |
InChIキー |
BKVXFYSDYUGGJJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(=O)C(F)(F)F)C |
正規SMILES |
CC1=CN(C(=C1)C(=O)C(F)(F)F)C |
同義語 |
Ethanone, 1-(1,4-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















